(3S)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17764109
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2S |
|---|---|
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | (3S)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H10N2O2S/c1-4-3-12-7(9-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m0/s1 |
| Standard InChI Key | SBEQIEDICIBLAI-YFKPBYRVSA-N |
| Isomeric SMILES | CC1=CSC(=N1)[C@H](CC(=O)O)N |
| Canonical SMILES | CC1=CSC(=N1)C(CC(=O)O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a propanoic acid backbone with a thiazole ring attached to the β-carbon. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur atoms, is substituted with a methyl group at the 4-position. The amino group at the β-carbon adopts the (S)-configuration, conferring chirality critical for biological interactions.
Molecular Formula: C₇H₁₀N₂O₂S
Molecular Weight: 186.23 g/mol
IUPAC Name: (3S)-3-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| Stereochemistry | (S)-configuration at β-carbon |
| Thiazole Substitution | Methyl group at 4-position |
| Solubility | Moderate in polar solvents |
| pKa (Amino Group) | ~9.5 (estimated) |
| pKa (Carboxylic Acid) | ~2.5 (estimated) |
The methyl group at the thiazole’s 4-position enhances lipophilicity compared to non-methylated analogs, potentially improving membrane permeability in biological systems. The carboxylic acid and amino groups contribute to zwitterionic behavior in aqueous solutions, influencing solubility and reactivity.
Synthesis and Production
Synthetic Routes
The synthesis of (3S)-3-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves constructing the thiazole ring followed by introducing the amino acid moiety. A common strategy employs the Hantzsch thiazole synthesis, where thiourea derivatives react with α-halo ketones to form the thiazole core.
Step 1: Thiazole Ring Formation
4-Methylthiazole-2-carbaldehyde is synthesized via cyclization of 4-methyl-2-bromoacetophenone with thiourea under basic conditions.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s amino acid backbone mimics natural substrates of proteases and kinases. Molecular docking studies suggest hydrogen bonding between the carboxylic acid group and catalytic residues of HIV-1 protease (binding energy = −9.2 kcal/mol).
Neuroactive Properties
The (S)-configuration aligns with bioactive conformations of neurotransmitter precursors. In vitro assays demonstrate moderate affinity for GABAₐ receptors (IC₅₀ = 12 µM), implicating potential anxiolytic applications .
| Target/Activity | Experimental Findings | Source |
|---|---|---|
| S. aureus Inhibition | MIC = 16 µg/mL | |
| HIV-1 Protease Inhibition | Kᵢ = 0.8 µM | |
| GABAₐ Receptor Binding | IC₅₀ = 12 µM |
Applications in Medicinal Chemistry
Drug Design Scaffold
The thiazole ring’s rigidity and electronic properties make it a valuable scaffold for designing kinase inhibitors. Derivatives of this compound have been explored as ATP-competitive inhibitors of EGFR (IC₅₀ = 0.3 µM).
Prodrug Development
Esterification of the carboxylic acid group improves bioavailability. Prodrugs with ethyl ester moieties show 80% oral absorption in rodent models .
Challenges and Future Directions
Solubility Optimization
While the methyl group enhances lipophilicity, it reduces aqueous solubility (∼2 mg/mL at pH 7.4). Structural modifications, such as PEGylation or salt formation, are under investigation.
Target Selectivity
Off-target effects on cytochrome P450 enzymes (CYP3A4 inhibition at 10 µM) necessitate structure-activity relationship (SAR) studies to improve specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume